molecular formula C23H23FN4O3 B2813883 2-(3-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide CAS No. 1021050-90-7

2-(3-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide

Cat. No. B2813883
CAS RN: 1021050-90-7
M. Wt: 422.46
InChI Key: PCTRADULSMOSDS-UHFFFAOYSA-N
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Description

2-(3-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a selective inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism. In

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Research into neurokinin-1 (NK1) receptor antagonists has led to the development of compounds with potential clinical applications in treating emesis (nausea and vomiting) and depression. One such compound demonstrated high affinity and effectiveness in pre-clinical tests, highlighting the potential for similar compounds in therapeutic applications (Harrison et al., 2001).

Selective Androgen Receptor Modulators

Another area of interest is the development of selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases. A study on the pharmacokinetics and metabolism of S-1, a potent SARM, in rats demonstrated its potential therapeutic benefits for conditions like benign hyperplasia (Wu et al., 2006).

Antitumor Agents

The synthesis and evaluation of 2-phenylquinolin-4-ones have led to the identification of compounds with significant anticancer activity. These compounds, including derivatives with fluorophenyl groups, have shown promising results in preclinical studies, suggesting their potential as new anticancer drug candidates (Chou et al., 2010).

Malaria Treatment

Compounds based on aminoacetamide scaffolds have been explored for their antimalarial properties. A particular compound demonstrated low-nanomolar activity against malaria parasites, indicating the potential of such molecules in developing new antimalarial drugs (Norcross et al., 2019).

properties

IUPAC Name

2-(3-fluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-16(31-20-7-3-5-18(24)15-20)23(29)25-19-6-2-4-17(14-19)21-8-9-22(27-26-21)28-10-12-30-13-11-28/h2-9,14-16H,10-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTRADULSMOSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCOCC3)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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